4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
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Overview
Description
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Result of Action
The inhibition of tyrosine kinases by 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide can lead to a disruption in the signaling pathways they regulate. This can result in changes in cell division, growth, and death, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-4-carboxylic acid chloride to form the desired oxadiazole derivative . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and pyridine rings.
Reduction: Reduced forms of the oxadiazole and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4
Uniqueness
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is unique due to its specific structure, which combines a benzanilide core with a pyridine and oxadiazole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJXZYERJXKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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